N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide
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Overview
Description
N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclobutyl and cyclopropane rings. Key reactions may include cyclization, hydroxylation, and amide formation. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the scalability and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research in biology may explore the biological activity of this compound, including its potential as a bioactive molecule. Studies could investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, this compound may be studied for its therapeutic potential. It could be evaluated for its efficacy in treating various diseases or conditions, and its pharmacokinetic properties could be assessed.
Industry: In industry, this compound may find applications in the development of new materials or chemicals. Its unique properties could be harnessed for use in various industrial processes.
Mechanism of Action
The mechanism by which N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-[(1R,2S)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide
N-[(1S,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide
N-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide
Uniqueness: N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of the hydroxyl group and the methylated cyclobutyl ring contribute to its distinct properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(1R,2R)-2-hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2)6-7(10)9(13)12-8-4-5-11(8,3)14/h7-8,14H,4-6H2,1-3H3,(H,12,13)/t7?,8-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXYTDICJOVIER-XLQYWTITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2CCC2(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]1NC(=O)C2CC2(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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